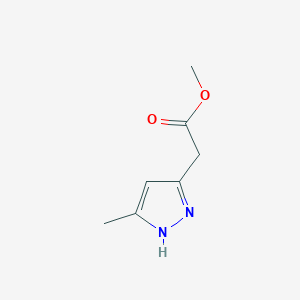

2-(5-Metil-1H-pirazol-3-il)acetato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group at position 5 and an ester group at position 3. It is used in various fields, including medicinal chemistry and organic synthesis, due to its versatile chemical properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Synthesis of Therapeutic Compounds

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate serves as a key building block in the synthesis of complex heterocyclic compounds. For instance, derivatives of this compound have been synthesized as androgen receptor antagonists, which are crucial in prostate cancer therapy. A series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives demonstrated promising anti-proliferative activity against LNCaP cells, outperforming standard treatments like Bicalutamide.

1.2 Biological Activity

Research indicates that methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate exhibits potential anti-inflammatory and antimicrobial properties. Preliminary studies suggest it acts as an enzyme inhibitor and receptor modulator, making it a candidate for further pharmacological exploration.

Agriculture

2.1 Agrochemical Applications

In agricultural chemistry, methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate has been investigated for its potential use as a pesticide or herbicide due to its biological activity against various pathogens. Its ability to modulate biological pathways may contribute to developing effective agrochemicals that enhance crop protection.

Case Studies and Research Findings

Several studies have documented the effects and applications of methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate:

Case Study: Anticancer Activity

A study synthesized various derivatives from this compound and tested their efficacy against prostate cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than Bicalutamide, suggesting enhanced potency in inhibiting cancer cell proliferation.

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate derivatives against common pathogens. The findings revealed notable inhibitory effects, positioning these compounds as candidates for developing new antimicrobial agents.

Mecanismo De Acción

Target of Action

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, also known as 1H-Pyrazole-3-acetic acid, 5-methyl-, methyl ester, primarily targets the Androgen Receptor (AR) . The AR signaling is often activated in prostate cancer cells, and blockage of this signaling by AR antagonists is an important strategy in prostate cancer therapy .

Mode of Action

The compound interacts with its target, the Androgen Receptor, acting as an antagonist . An AR luciferase reporter assay revealed that some derivatives of this compound, such as compound 6f, act as potent AR antagonists . This means that these compounds can bind to the AR and inhibit its activity, thereby blocking the signaling pathway.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the AR signaling pathway . This pathway is often reactivated in prostate cancer cells, leading to disease progression . By acting as an antagonist to the AR, this compound can inhibit the reactivation of the AR signaling pathway, thereby potentially slowing the progression of prostate cancer .

Pharmacokinetics

Related compounds have been found to be rapidly metabolized by human liver microsomes This suggests that the compound may also be rapidly metabolized, which could impact its bioavailability and efficacy

Result of Action

The result of the compound’s action is the inhibition of the AR signaling pathway, which can lead to a decrease in the proliferation of prostate cancer cells . Some derivatives of this compound have shown higher anti-proliferative activity against LNCaP cells (a type of prostate cancer cell) than Bicalutamide, a commonly used drug for prostate cancer .

Análisis Bioquímico

Biochemical Properties

It has been found that some pyrazole derivatives can interact with androgen receptors, suggesting that Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate might have similar interactions .

Cellular Effects

Related compounds have been shown to have anti-proliferative activity against certain cell lines .

Molecular Mechanism

Related compounds have been shown to act as antagonists of the androgen receptor, suggesting a potential mechanism of action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods: In an industrial setting, the production of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products:

Oxidation: Methyl 2-(5-methyl-1H-pyrazol-3-yl)carboxylic acid.

Reduction: 2-(5-methyl-1H-pyrazol-3-yl)methanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Comparación Con Compuestos Similares

- Methyl 2-(3-methyl-1H-pyrazol-1-yl)acetate

- Methyl 2-(5-phenyl-1H-pyrazol-3-yl)acetate

- Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate

Uniqueness: Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at position 5 and the ester group at position 3 provides distinct chemical properties that differentiate it from other similar compounds.

Actividad Biológica

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is C₇H₈N₂O₂, with a molecular weight of approximately 168.15 g/mol. The compound features a pyrazole ring substituted with a methyl group and an acetate moiety, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate typically involves the reaction of 5-methyl-1H-pyrazole with acetic anhydride or acetyl chloride, followed by purification processes such as recrystallization or chromatography. This method allows for the production of high yields while maintaining the integrity of the pyrazole structure.

Antimicrobial Properties

Research indicates that compounds with a pyrazole structure often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains and fungi. Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate has been evaluated for its antibacterial and antifungal properties, demonstrating effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal species .

Anticancer Activity

The anticancer potential of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate has been explored in several studies. Pyrazole derivatives are known to interact with specific cellular pathways involved in cancer progression. For example, compounds similar to Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as ERBB2 .

Case Study: In Vitro Evaluation

In vitro studies assessing the cytotoxic effects of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate on various cancer cell lines have yielded promising results. The compound demonstrated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and gastric cancer (NCI-N87) cell lines. The IC50 values were determined using MTT assays, indicating significant antiproliferative effects at concentrations as low as 10 µM .

The biological activity of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Signal Transduction Modulation : It can alter signaling pathways that regulate cell proliferation and apoptosis.

- Receptor Interactions : Binding affinity studies suggest that it may interact with receptors involved in inflammatory responses and tumor growth.

Comparative Analysis

To better understand the biological activity of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate | C₇H₈N₂O₂ | Antimicrobial, Anticancer |

| 4-Aminoantipyrine | C₁₁H₁₂N₄O | Analgesic, Antipyretic |

| Pyrazolone Derivative | Varies | Anti-inflammatory, Anticancer |

This table illustrates how structural variations influence biological activity across different compounds within the pyrazole class.

Propiedades

IUPAC Name |

methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-6(9-8-5)4-7(10)11-2/h3H,4H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOBTOSWLVLRRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.